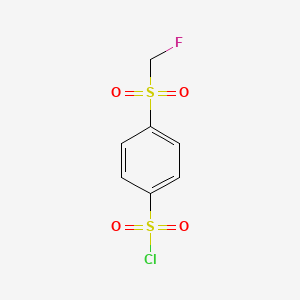

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO4S2. It is a sulfonyl chloride derivative, characterized by the presence of both fluoromethyl and benzenesulfonyl groups. This compound is known for its reactivity and is widely used in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride typically involves the reaction of 4-(methylsulfonyl)benzenesulfonyl chloride with a fluorinating agent. Common fluorinating agents include sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluoromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.

Oxidation: Oxidative reactions can further modify the sulfonyl groups, potentially leading to the formation of sulfonic acids.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols or thiols.

Sulfonic acids: Formed through oxidative processes.

Aplicaciones Científicas De Investigación

Biological Applications

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride is utilized in biological research for modifying biomolecules. Its ability to form covalent bonds with nucleophiles makes it an excellent candidate for studying enzyme mechanisms and protein interactions.

Case Study: Enzyme Mechanism Studies

- A study demonstrated the use of this compound to modify enzyme active sites, enabling researchers to investigate substrate binding and catalysis mechanisms. The modification led to observable changes in enzyme kinetics, providing insights into enzyme functionality.

Medicinal Chemistry

This compound has been explored for its potential in drug development, particularly in synthesizing sulfonamide-based pharmaceuticals. Its reactivity allows for the formation of sulfonamide linkages, which are crucial in many therapeutic agents.

Case Study: Development of Antimicrobial Agents

- Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis.

Industrial Applications

In industry, this compound is applied in producing specialty chemicals and agrochemicals. Its reactivity facilitates the synthesis of complex molecules used in various applications.

Case Study: Synthesis of Specialty Chemicals

- An investigation into the use of this compound in polymer chemistry revealed its effectiveness as a coupling agent for modifying polymer surfaces, enhancing their properties for specific applications such as drug delivery systems.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Biology | Modification of biomolecules | Enhanced understanding of enzyme mechanisms |

| Medicine | Synthesis of sulfonamide drugs | Significant antimicrobial activity against Gram-positive bacteria |

| Industry | Production of specialty chemicals | Effective coupling agent for polymer modifications |

Mecanismo De Acción

The mechanism of action of 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group acts as an electrophile, facilitating the substitution reactions. The fluoromethyl group can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry.

Comparación Con Compuestos Similares

Similar Compounds

4-(Methylsulfonyl)benzenesulfonyl chloride: Lacks the fluoromethyl group, making it less reactive in certain fluorination reactions.

4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group, which significantly alters its reactivity and applications compared to the fluoromethyl derivative.

Uniqueness

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective fluorination and sulfonylation.

Actividad Biológica

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological effects, particularly focusing on its antibacterial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C7H6ClO3S2

- Molecular Weight : 232.70 g/mol

- CAS Number : 98-59-9

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with fluoromethylsulfonic acid or its derivatives. Characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure.

- Infrared Spectroscopy (FT-IR) : To identify functional groups.

- Thin Layer Chromatography (TLC) : For purity assessment.

Antibacterial Activity

Research indicates that compounds derived from sulfonyl chlorides exhibit significant antibacterial properties. In a study involving various synthesized Schiff base complexes from 4-methylbenzenesulfonyl chloride, some demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell walls or interference with metabolic pathways .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Complex 1 | E. coli | 15 |

| Complex 2 | S. aureus | 20 |

| Complex 3 | P. aeruginosa | 18 |

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This mechanism suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

The compound has also shown promise in cancer research, particularly in inhibiting tumor growth and metastasis. Studies indicate that it may affect pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics .

Case Studies

- Antibacterial Efficacy : A study demonstrated that a series of sulfonamide derivatives exhibited varying degrees of antibacterial activity, with some derivatives showing effectiveness against resistant strains of bacteria.

- Anti-inflammatory Effects : Clinical trials have evaluated the efficacy of sulfonamide compounds in reducing inflammation in patients with rheumatoid arthritis, showing significant improvement in symptoms.

- Cancer Treatment : Laboratory studies have indicated that certain sulfonyl chlorides can inhibit tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.

Propiedades

IUPAC Name |

4-(fluoromethylsulfonyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO4S2/c8-15(12,13)7-3-1-6(2-4-7)14(10,11)5-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNOYMKDMWKCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CF)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.